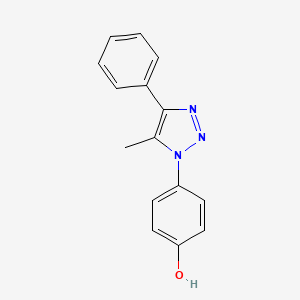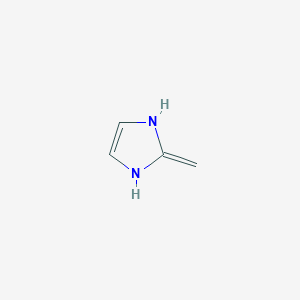![molecular formula C21H20N2O B14419196 4,6,6-Trimethyl-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazole CAS No. 87277-56-3](/img/structure/B14419196.png)
4,6,6-Trimethyl-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6,6-Trimethyl-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . This compound features a unique structure with a pyrano[2,3-c]pyrazole core, which contributes to its distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,6-Trimethyl-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and ultrasound-assisted reactions have been explored to enhance the efficiency of the synthesis process . These methods offer advantages in terms of reaction time and energy consumption.
化学反应分析
Types of Reactions
4,6,6-Trimethyl-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at specific positions on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions . The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound . These derivatives often exhibit distinct chemical and biological properties.
科学研究应用
作用机制
The mechanism of action of 4,6,6-Trimethyl-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit key enzymes in the metabolic pathways of parasites, leading to their death . The compound’s ability to bind to these targets is attributed to its unique structural features.
相似化合物的比较
Similar Compounds
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- Hydrazine-coupled pyrazole derivatives
Uniqueness
4,6,6-Trimethyl-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazole stands out due to its unique pyrano[2,3-c]pyrazole core, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
87277-56-3 |
|---|---|
分子式 |
C21H20N2O |
分子量 |
316.4 g/mol |
IUPAC 名称 |
4,6,6-trimethyl-1,3-diphenylpyrano[2,3-c]pyrazole |
InChI |
InChI=1S/C21H20N2O/c1-15-14-21(2,3)24-20-18(15)19(16-10-6-4-7-11-16)22-23(20)17-12-8-5-9-13-17/h4-14H,1-3H3 |
InChI 键 |
AEIFNJVQCKDURQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(OC2=C1C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


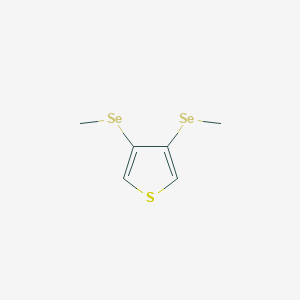
![2-Methyl-4-(phenylsulfanyl)benzo[H]quinoline](/img/structure/B14419116.png)


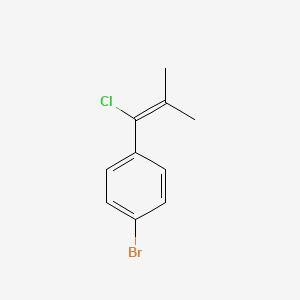
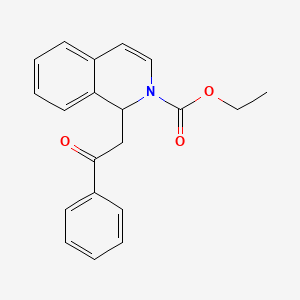

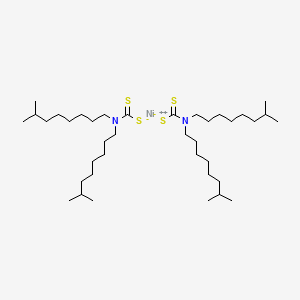
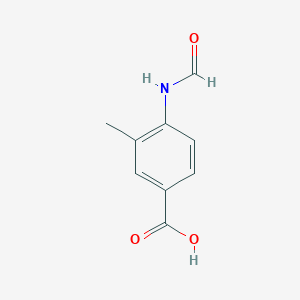
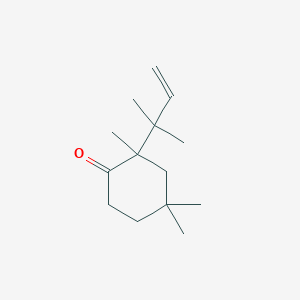
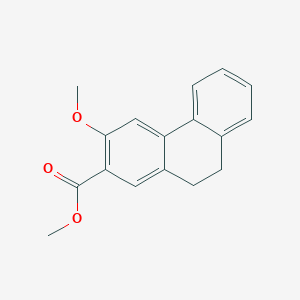
![(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide](/img/structure/B14419178.png)
